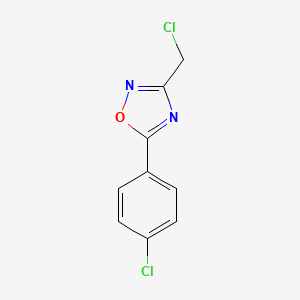

3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRVMHSHFNDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502904 | |

| Record name | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-30-8 | |

| Record name | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

This guide provides a comprehensive overview of the synthesis of 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by scientific literature, ensuring a blend of theoretical understanding and practical application.

Introduction and Strategic Overview

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities. Its derivatives have demonstrated a wide array of biological activities.[1] The target molecule, this compound, incorporates a reactive chloromethyl group, making it a valuable intermediate for further chemical elaboration and the development of novel therapeutic agents.

The most prevalent and reliable synthetic strategy for constructing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This guide will focus on a robust two-step synthesis commencing from commercially available starting materials. The overall synthetic pathway is depicted below:

Caption: Overall synthetic strategy.

Step 1: Synthesis of 4-Chlorobenzamidoxime

The initial step involves the formation of the key intermediate, 4-chlorobenzamidoxime, from 4-chlorobenzonitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.

Mechanistic Insight

The reaction is typically carried out in the presence of a base to generate the more nucleophilic hydroxylamine anion (NH₂O⁻) from hydroxylamine hydrochloride. This anion then attacks the electrophilic carbon of the nitrile group, leading to the formation of an intermediate that, upon protonation, yields the desired amidoxime.

Experimental Protocol

Materials:

-

4-Chlorobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzonitrile in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of 4-chlorobenzonitrile.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 4-chlorobenzamidoxime, will often precipitate from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chlorobenzonitrile | [3] |

| Reagent | Hydroxylamine hydrochloride | [3] |

| Base | Sodium bicarbonate | Inferred from general procedures |

| Solvent | Ethanol/Water | [4] |

| Temperature | Reflux | [2] |

| Typical Yield | High | General observation |

Step 2: Synthesis of this compound

The final step involves the acylation of 4-chlorobenzamidoxime with chloroacetyl chloride, followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring. This can often be performed as a one-pot procedure.

Mechanistic Insight

The reaction begins with the O-acylation of the amidoxime by chloroacetyl chloride to form an O-acyl amidoxime intermediate. This is a nucleophilic acyl substitution where the hydroxyl group of the amidoxime attacks the carbonyl carbon of the acyl chloride. The subsequent cyclization is a dehydration reaction, often promoted by heating, which leads to the formation of the stable aromatic 1,2,4-oxadiazole ring.

Caption: General mechanism for oxadiazole formation.

Experimental Protocol

Materials:

-

4-Chlorobenzamidoxime

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzamidoxime in an anhydrous solvent such as dichloromethane.

-

Add a suitable base, like triethylamine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

For the cyclization step, the solvent can be removed, and a higher boiling point solvent like toluene can be added. The mixture is then heated to reflux for several hours until the cyclization is complete, as monitored by TLC.[4]

-

After cooling, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Data Presentation

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chlorobenzamidoxime | N/A |

| Reagent | Chloroacetyl chloride | [5] |

| Base | Triethylamine | [5] |

| Solvent (Acylation) | Dichloromethane | [5] |

| Solvent (Cyclization) | Toluene | [4] |

| Temperature (Acylation) | 0-5 °C | [5] |

| Temperature (Cyclization) | Reflux | [4] |

| Purification | Recrystallization/Column Chromatography | General Practice |

Characterization

The structure of the final product, this compound, should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals for the chloromethyl protons (a singlet) and the aromatic protons of the 4-chlorophenyl group (two doublets).

-

¹³C NMR: Expect signals for the chloromethyl carbon, the carbons of the 1,2,4-oxadiazole ring, and the carbons of the 4-chlorophenyl group.

-

IR Spectroscopy: Look for characteristic absorption bands for the C=N and C-O bonds of the oxadiazole ring, as well as the C-Cl bond.[6]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed or inhaled.

-

Organic solvents used are flammable and should be handled away from ignition sources.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of 4-chlorobenzamidoxime followed by acylation and cyclization. This guide provides a detailed framework for this synthesis, emphasizing both the practical execution and the underlying chemical principles. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific needs.

References

-

Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]

-

Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(3), 376-415. [Link]

-

Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1S), S26-S49. [Link]

-

Leal, J. G., et al. (2017). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry, 13, 1373–1379. [Link]

-

Li, Z., et al. (2022). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 24(45), 8353–8357. [Link]

-

Karakurt, A. (2019). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]

-

Baykov, S., et al. (2016). A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO. Tetrahedron Letters, 57(24), 2630-2633. [Link]

-

LookChem. (n.d.). A convenient and mild method for 1,2,4-oxadiazole preparation: Cyclodehydration of O-acylamidoximes in the superbase system MOH/DMSO. [Link]

-

Desai, P. S., et al. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 6(7), 3624-3629. [Link]

-

Kumar, A., & Rajput, C. S. (2009). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of ChemTech Research, 1(4), 1084-1093. [Link]

-

ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

-

Al-Talib, M., et al. (1993). Preparation of 3,5-Disubstituted 1,2,4-Oxadiazoles by Reactions of Nitrilium Salts with Amide Oximes. Synthesis, 1993(3), 294-296. [Link]

-

Vörös, Z., et al. (2021). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

-

Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 9(8), 64-68. [Link]

-

Li, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]

-

ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give... [Link]

-

Kucukguzel, I., & Kucukguzel, S. G. (2002). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). Indian Journal of Heterocyclic Chemistry, 12(2), 125-130. [Link]

-

Jadhav, S. D., et al. (2015). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. Universal Journal of Chemistry, 3(2), 43-47. [Link]

-

Kumar, A., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Drug Delivery and Therapeutics, 13(5), 132-137. [Link]

- Google Patents. (n.d.).

-

Vinaya, K., et al. (2020). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 2(1), 43-49. [Link]

-

Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 118, 1-7. [Link]

-

Vörös, Z., et al. (2021). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 19(20), 4546-4554. [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 239-242. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, physicochemical characteristics, reactivity, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols to support further research and development.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in pharmaceutical sciences due to its remarkable stability and its role as a bioisostere for amide and ester functionalities.[1][2] The incorporation of the 1,2,4-oxadiazole core into molecular frameworks can enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic profiles.[3] The subject of this guide, this compound, combines this privileged scaffold with a reactive chloromethyl group and a substituted phenyl ring, making it a versatile building block for the synthesis of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, absorption, and distribution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57238-75-2 | [4] |

| Molecular Formula | C₉H₆Cl₂N₂O | [5] |

| Molecular Weight | 229.07 g/mol | Calculated |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 60 °C | [4] |

| Boiling Point (Predicted) | 343.8 ± 52.0 °C | [4] |

| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -2.75 ± 0.37 | [4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process involving the formation of an amidoxime intermediate followed by cyclization with an appropriate acylating agent.[6] The following protocol outlines a representative synthetic route.

Synthesis Protocol

This protocol is based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[2][6]

Step 1: Synthesis of 4-Chlorobenzamidoxime

The initial step involves the conversion of a nitrile to its corresponding amidoxime.

-

Materials: 4-Chlorobenzonitrile, hydroxylamine hydrochloride, a suitable base (e.g., sodium carbonate or triethylamine), and a solvent such as ethanol.

-

Procedure:

-

Dissolve 4-chlorobenzonitrile and hydroxylamine hydrochloride in ethanol.

-

Add the base portion-wise to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 4-chlorobenzamidoxime by recrystallization.

-

Step 2: Cyclization to form this compound

The amidoxime is then acylated and cyclized to form the 1,2,4-oxadiazole ring.

-

Materials: 4-Chlorobenzamidoxime, chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an inert solvent like dichloromethane or toluene.

-

Procedure:

-

Dissolve 4-chlorobenzamidoxime in the chosen inert solvent and cool the solution in an ice bath.

-

Add the non-nucleophilic base to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time, again monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization

The structure and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the chloromethyl protons (CH₂Cl) and multiplets in the aromatic region corresponding to the protons of the 4-chlorophenyl group.

-

¹³C NMR: Characteristic signals for the carbon of the chloromethyl group, the two carbons of the oxadiazole ring, and the carbons of the 4-chlorophenyl ring would be observed.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C=N stretching of the oxadiazole ring, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.[1]

Chemical Reactivity: The Role of the Chloromethyl Group

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups, making it a valuable intermediate in the synthesis of diverse compound libraries.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by a variety of nucleophiles. This provides a straightforward method for derivatization.

Diagram 1: Nucleophilic Substitution at the Chloromethyl Group

Caption: General scheme of Sₙ2 reaction.

Experimental Insight: The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like DMF or DMSO are often employed to facilitate the dissolution of both the substrate and the nucleophile. The reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole with ammonium thiocyanate in triethylene glycol at 60 °C has been reported to yield the corresponding thiocyanate derivatives in good yields.[7]

Synthesis of Amine and Azide Derivatives

The chloromethyl group can be readily converted to an aminomethyl or azidomethyl group, which are important functionalities in medicinal chemistry.

-

Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding secondary and tertiary amine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

-

Reaction with Sodium Azide: The reaction with sodium azide provides a straightforward route to the corresponding azidomethyl derivative. This azide can then be further transformed, for example, through reduction to a primary amine or via click chemistry.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is present in a number of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

Nematicidal Activity

A study on haloalkyl-containing 1,2,4-oxadiazole derivatives revealed that a closely related compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, exhibited excellent nematocidal activity against Bursaphelenchus xylophilus. This suggests that this compound could also possess potent nematicidal properties, warranting further investigation in the field of agrochemicals.

Anticancer and Antimicrobial Potential

The presence of the 4-chlorophenyl group, an electron-withdrawing group, has been noted to be important for the biological activity of some 1,2,4-oxadiazole derivatives.[1] Given the known anticancer and antimicrobial activities of other 1,2,4-oxadiazole derivatives, it is plausible that this compound and its derivatives could serve as promising leads for the development of new therapeutic agents in these areas.

Conclusion

This compound is a synthetically versatile molecule with significant potential in both medicinal chemistry and agrochemical research. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its chloromethyl group make it an attractive starting material for the generation of diverse chemical libraries. The promising biological activities of structurally related compounds further underscore the importance of continued research into this and other substituted 1,2,4-oxadiazoles. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this valuable chemical entity.

References

-

A. A. Shetnev, et al. (2022). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. Request PDF. Available from: [Link]

-

(2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available from: [Link]

-

(2023). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Journal of the Chilean Chemical Society. Available from: [Link]

-

(2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

(2014). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available from: [Link]

-

(2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

(2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available from: [Link]

-

(2022). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. Available from: [Link]

-

(2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. Available from: [Link]

-

(2018). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available from: [Link]

-

(2011). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available from: [Link]

-

(2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available from: [Link]

-

(2007). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Sci-Hub. Available from: [Link]

-

(2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]

-

(2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. Available from: [Link]

-

(2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Available from: [Link]

-

(2008). Antimicrobial Activity of Some New Oxadiazole Derivatives. ResearchGate. Available from: [Link]

-

(2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. Available from: [Link]

-

(2007). 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. Sci-Hub. Available from: [Link]

-

(2014). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. Available from: [Link]

-

(2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available from: [Link]

-

(2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide

Introduction: Unveiling a Key Heterocyclic Scaffold

The landscape of modern drug discovery and materials science is rich with heterocyclic compounds, among which the 1,2,4-oxadiazole ring system holds a prominent position.[1] These five-membered aromatic rings, featuring one oxygen and two nitrogen atoms, are recognized as valuable pharmacophores due to their metabolic stability and ability to engage in various biological interactions. This guide provides an in-depth technical overview of the spectroscopic data for a specific, synthetically useful derivative: 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole.

This compound serves as a critical building block in medicinal chemistry, with the chloromethyl group providing a reactive handle for further molecular elaboration, and the substituted phenyl ring allowing for the fine-tuning of physicochemical properties.[2] A thorough understanding of its spectroscopic signature is paramount for researchers in confirming its identity, purity, and for tracking its transformation in subsequent chemical reactions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and available literature.

Molecular Structure and Key Features

To contextualize the spectroscopic data, it is essential to first visualize the molecule's structure.

Figure 1: Chemical structure of this compound.

The key structural components that will give rise to distinct spectroscopic signals are:

-

The 1,2,4-oxadiazole ring : A five-membered aromatic heterocycle.

-

The chloromethyl group (-CH₂Cl) : An aliphatic substituent with a methylene group adjacent to an electronegative chlorine atom.

-

The 4-chlorophenyl group : A para-substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization. The synthesis and NMR characterization of this compound have been reported, with spectra typically recorded in deuterated chloroform (CDCl₃).[1]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the two distinct proton-bearing groups.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Chloromethyl (-CH₂Cl) | ~ 4.8 - 5.0 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. |

| Aromatic (H-2', H-6') | ~ 8.1 - 8.3 | Doublet (d) | 2H | Protons ortho to the oxadiazole ring are significantly deshielded due to the ring's electron-withdrawing nature. |

| Aromatic (H-3', H-5') | ~ 7.5 - 7.7 | Doublet (d) | 2H | Protons meta to the oxadiazole ring and ortho to the chlorine atom. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Chloromethyl (-CH₂Cl) | ~ 35 - 40 | Aliphatic carbon attached to an electronegative chlorine. |

| Aromatic (C-1') | ~ 125 - 128 | Quaternary carbon of the phenyl ring attached to the oxadiazole. |

| Aromatic (C-2', C-6') | ~ 128 - 130 | Aromatic CH carbons ortho to the oxadiazole ring. |

| Aromatic (C-3', C-5') | ~ 129 - 131 | Aromatic CH carbons meta to the oxadiazole ring. |

| Aromatic (C-4') | ~ 138 - 142 | Quaternary carbon bearing the chlorine atom, deshielded. |

| Oxadiazole (C3) | ~ 168 - 172 | Carbon of the oxadiazole ring attached to the chloromethyl group.[3] |

| Oxadiazole (C5) | ~ 175 - 180 | Carbon of the oxadiazole ring attached to the chlorophenyl group.[3] |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the oxadiazole core.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Oxadiazole) | 1615 - 1570 | Medium to Strong |

| C=C Stretch (Aromatic) | 1590 - 1450 | Medium to Strong |

| C-O-C Stretch (Oxadiazole) | 1250 - 1020 | Strong |

| C-Cl Stretch (Aromatic) | 1100 - 1000 | Strong |

| C-Cl Stretch (Aliphatic) | 800 - 600 | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of the target compound is C₉H₆Cl₂N₂O, with a monoisotopic mass of approximately 227.98 Da.[5]

Expected Molecular Ion Peak: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. We expect to see peaks at:

-

[M]⁺ : m/z ≈ 228 (containing two ³⁵Cl isotopes)

-

[M+2]⁺ : m/z ≈ 230 (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺ : m/z ≈ 232 (containing two ³⁷Cl isotopes)

The relative intensities of these peaks will be approximately 9:6:1, a hallmark of dichlorinated compounds.

Plausible Fragmentation Pathway

Electron impact (EI) or other high-energy ionization techniques will cause the molecule to fragment in a predictable manner. A plausible fragmentation pathway is outlined below.

Figure 2: A simplified, plausible mass spectrometry fragmentation pathway for the title compound.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed. These represent standard practices in the field of analytical chemistry.

Workflow for Spectroscopic Analysis

Figure 3: General workflow for the spectroscopic characterization of the title compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and tune.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or the pure KBr pellet) should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) analyzer for high-resolution mass measurements (HRMS) or a quadrupole analyzer for routine analysis.[1] Ionization can be achieved through various methods, including Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Acquisition (ESI-TOF example):

-

Calibrate the mass spectrometer using a known standard.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to corroborate the proposed structure. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound is straightforward, yielding a unique and interpretable set of data across NMR, IR, and MS platforms. The anticipated signals, from the distinct singlet of the chloromethyl protons in ¹H NMR to the characteristic isotopic pattern of a dichlorinated compound in MS, provide a robust analytical profile. This guide serves as a comprehensive resource for researchers, enabling them to confidently synthesize, identify, and utilize this valuable chemical intermediate in their research and development endeavors. Adherence to the outlined protocols and a fundamental understanding of spectroscopic principles will ensure data of the highest quality and integrity.

References

-

Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). Available from: [Link]

-

MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved from: [Link]

-

Semantic Scholar. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved from: [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. journalspub.com [journalspub.com]

- 5. PubChemLite - this compound (C9H6Cl2N2O) [pubchemlite.lcsb.uni.lu]

Navigating the Bioactive Landscape of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide for Chemical Biologists and Drug Discovery Professionals

Preamble: Unveiling the Potential of a Structurally Poised Heterocycle

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a privileged structure, appearing in a wide array of pharmacologically active compounds with activities spanning anticancer, anti-inflammatory, and antimicrobial domains.[2] This guide delves into the specific, yet largely uncharted, biological potential of 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole . While direct and extensive research on this precise molecule is limited, this document serves as a comprehensive technical guide by extrapolating from robust data on structurally analogous compounds. We will explore its probable synthesis, predicted biological activities based on established structure-activity relationships (SAR), and the experimental protocols necessary to validate these hypotheses. For the researcher, this guide is a roadmap to unlocking the therapeutic promise of this unique chemical entity.

I. Synthetic Strategy: Constructing the 1,2,4-Oxadiazole Core

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic chemistry.[3] The most prevalent and reliable method involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from an amidoxime and an acylating agent.[2] For our target compound, a logical and efficient synthetic pathway is proposed.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 4-chlorobenzonitrile.

-

Formation of 4-chloro-N'-hydroxybenzimidamide (Amidoxime Intermediate): The initial step involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in an alcoholic solvent.[4]

-

Acylation and Cyclization: The resulting amidoxime is then acylated with chloroacetyl chloride. The subsequent O-acyl amidoxime intermediate undergoes dehydrative cyclization to form the final 1,2,4-oxadiazole ring. This cyclization can often be promoted by heating.[2]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-chloro-N'-hydroxybenzimidamide

-

To a solution of 4-chlorobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and potassium carbonate (1.5 eq.).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the amidoxime.

Step 2: Synthesis of this compound

-

Dissolve the 4-chloro-N'-hydroxybenzimidamide (1 eq.) in a suitable solvent such as pyridine or dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

II. Predicted Biological Activity: An Evidence-Based Postulation

Anticancer Potential: A Primary Hypothesis

The 1,2,4-oxadiazole nucleus is a prominent scaffold in the design of novel anticancer agents.[5] The anticancer activity of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented, with many derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines.[6][7]

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substitution at C5: The presence of an aryl group, particularly a substituted phenyl ring, at the 5-position of the 1,2,4-oxadiazole is a common feature in many cytotoxic derivatives.[6] The 4-chlorophenyl group in the target molecule is an electron-withdrawing substituent that can influence the electronic properties and binding interactions of the molecule with biological targets. Studies have shown that the incorporation of a 4-chloro substituent on the phenyl ring can enhance activity against certain cancer cell lines, such as breast cancer.[6]

-

Electrophilic Center at C3: The chloromethyl group at the 3-position introduces an electrophilic center. This reactive site could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine) in target proteins, leading to irreversible inhibition. This is a common mechanism for many anticancer drugs.

Predicted Mechanism of Action:

Based on the mechanisms reported for analogous compounds, this compound could exert its anticancer effects through several pathways:

-

Induction of Apoptosis: Many 3,5-diaryl-1,2,4-oxadiazoles have been identified as inducers of apoptosis through the activation of caspases, particularly caspase-3.[8]

-

Tubulin Polymerization Inhibition: The 1,2,4-oxadiazole scaffold has been incorporated into compounds designed as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[9] These agents disrupt microtubule dynamics, leading to mitotic arrest and cell death.

Caption: Postulated mechanisms of anticancer action.

Potential Antimicrobial Activity

The 1,2,4-oxadiazole ring system is also found in compounds with antimicrobial properties.[10] The presence of a halogenated phenyl ring is a feature in some antibacterial and antifungal agents. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

III. Experimental Validation: Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

MTT Assay Protocol:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.5% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Representative Data from a Hypothetical MTT Assay

| Cancer Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 (Breast) | 5.2 | 0.8 |

| A549 (Lung) | 8.9 | 1.2 |

| HCT-116 (Colon) | 3.5 | 0.5 |

Note: This is hypothetical data to illustrate the expected output.

Antimicrobial Susceptibility Testing

To assess the antimicrobial potential, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.

Broth Microdilution Method Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Concluding Remarks and Future Directions

While the biological profile of this compound has not been explicitly detailed in the literature, a thorough analysis of its structural features and the extensive data on related 1,2,4-oxadiazole derivatives strongly suggests its potential as a bioactive agent, particularly in the realm of oncology. The presence of a 4-chlorophenyl group at the 5-position and a reactive chloromethyl group at the 3-position are compelling features for further investigation.

This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound. The proposed synthetic route is robust and based on established methodologies. The outlined experimental protocols for cytotoxicity and antimicrobial screening are standard in the field and will provide the necessary data to confirm or refute the hypotheses presented herein. Future research should focus on a comprehensive evaluation against a broad panel of cancer cell lines, elucidation of its precise mechanism of action, and in vivo efficacy studies in relevant animal models. The exploration of this and similar 1,2,4-oxadiazole derivatives will undoubtedly contribute to the development of novel therapeutic agents.

V. References

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5), 555699.

-

de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1483.

-

Bora, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4917–4941.

-

Di Mola, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(16), 8887.

-

Alam, M. M., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1469.

-

Padyukova, E. N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

-

Shetnev, A. A., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6527.

-

Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643.

-

Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 136-145.

-

Aziz-Ur-Rehman, et al. (2018). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Antibiotics, 7(4), 89.

-

Shetnev, A. A., et al. (2022). Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. [Request PDF].

-

Kumar, D., et al. (2018). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Cancer Research and Therapeutics, 14(7), 1547–1554.

-

Cushman, M., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Journal of Medicinal Chemistry, 49(5), 1756–1764.

-

Gomha, S. M., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 11(55), 34819-34832.

-

Bozdag, M., et al. (2015). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 20(4), 6814–6852.

-

Dkhar, B. F. G., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121.

-

Al-Soud, Y. A., et al. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(12), 951-959.

-

Jin, H., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2844–2847.

-

El-Sayed, N. N. E., et al. (2019). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. [ResearchGate].

-

Vinayak, A., et al. (2017). Scheme of synthetic pathway of the compound 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 11-19.

-

Bora, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4917–4941.

-

Kumar, A., & Bhatia, R. (2022). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. [ResearchGate].

-

Rybalkin, M., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 544–552.

-

Ke, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2849–2854.

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S36.

-

Kumar, A., & Bhatia, R. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [PDF].

-

Yousef, T. A., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega.

-

Popiolek, L., et al. (2018). Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules, 23(11), 2825.

-

Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-6.

-

Jana, S., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.

-

Yousef, T. A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Heliyon, 9(2), e13460.

-

Adib, M., et al. (2006). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 118(5), 469–472.

-

Pidugu, V. R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13083-13101.

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(38), 6053-6074.

-

Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215–5223.

-

Yousef, T. A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Heliyon, 9(2), e13460.

-

van der Watt, M. E., et al. (2020). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. [University of Pretoria].

-

Rojas, R., et al. (2020). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Revista de la Sociedad Química de México, 64(1), 22-34.

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543–551.

-

Life Chemicals. (2022). Bioactive Compounds and Materials Based on Functionalized 1,3,4-Oxadiazoles. [Blog Post].

-

Kamal, A., et al. (2021). Indolyl-α-keto-1,3,4-oxadiazoles: Synthesis, anti-cell proliferation activity, and inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry, 39, 116162.

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Formal Report].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 9. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Whitepaper: A Guide to the Discovery and Development of Novel 1,2,4-Oxadiazole Derivatives as Therapeutic Agents

Abstract

The 1,2,4-oxadiazole moiety, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a multitude of drug discovery programs.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core principles and methodologies involved in the discovery of novel 1,2,4-oxadiazole derivatives. We will explore the strategic rationale behind synthetic pathways, delve into key therapeutic applications, elucidate common mechanisms of action, and provide validated experimental protocols for synthesis and biological evaluation. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible approach to identifying and optimizing new chemical entities for therapeutic intervention.

The 1,2,4-Oxadiazole Scaffold: A Foundation for Therapeutic Innovation

First synthesized by Tiemann and Krüger in 1884, the 1,2,4-oxadiazole ring has transitioned from a chemical curiosity to a cornerstone of drug design.[2][3] Its significance lies in its ability to act as a stable, non-hydrolyzable mimic for esters and amides, crucial functional groups in many biological recognition processes. This bioisosterism allows medicinal chemists to improve the metabolic stability and pharmacokinetic profiles of lead compounds.[4] The electron-withdrawing nature of the ring system and its capacity for hydrogen bonding further contribute to its utility as a versatile pharmacophore.[1]

The therapeutic landscape for 1,2,4-oxadiazole derivatives is remarkably broad, with compounds demonstrating potent activity as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][5] This versatility stems from the tunable nature of the scaffold; substitutions at the C3 and C5 positions allow for precise modulation of a compound's steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.

Strategic Synthesis of 1,2,4-Oxadiazole Libraries

The successful discovery of novel therapeutic agents begins with the efficient and strategic synthesis of a diverse chemical library. For 1,2,4-oxadiazoles, two primary synthetic routes dominate the field, each with distinct advantages that a researcher must weigh based on starting material availability and the desired substitution pattern.

The Amidoxime Acylation-Cyclization Pathway: The Workhorse Method

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[2] This approach is highly modular, allowing for extensive variation at both the C3 and C5 positions.

-

Causality of Reagent Choice: The choice of the acylating agent is critical. While acyl chlorides are highly reactive, they can lead to side reactions.[2] Activating the carboxylic acid with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt) provides a milder, more controlled reaction, minimizing byproduct formation and simplifying purification.[6]

Caption: The modular Amidoxime Acylation-Cyclization pathway.

1,3-Dipolar Cycloaddition: An Alternative Route

An alternative strategy involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[1][2] This method is powerful but can be limited by the stability and accessibility of the nitrile oxide intermediate and the potential for dimerization to form furoxans.[2]

-

Experimental Insight: This route is often preferred when the required amidoxime for the acylation pathway is difficult to synthesize or unstable. The choice between these two primary pathways is a strategic decision based on precursor availability, desired regiochemistry, and reaction scalability.

Therapeutic Applications and Mechanisms of Action

The true value of the 1,2,4-oxadiazole scaffold is realized in its diverse biological activities. Below, we explore several key therapeutic areas where these derivatives have shown significant promise.

Oncology: Inducing Cancer Cell Death

Cancer remains a leading cause of mortality, driving an urgent need for novel therapeutics.[2] 1,2,4-oxadiazole derivatives have emerged as potent anticancer agents acting through multiple mechanisms.

-

Apoptosis Induction: A primary strategy in cancer therapy is the targeted induction of apoptosis (programmed cell death). Many 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis through the activation of effector caspases, particularly caspase-3.[7] Caspases are cysteine proteases that execute the apoptotic cascade, making their activation a key therapeutic endpoint.[7]

-

Enzyme Inhibition: Cancer cells often exhibit dysregulated enzyme activity. 1,2,4-oxadiazoles have been successfully developed as inhibitors of several key oncogenic enzymes:

-

Histone Deacetylases (HDACs): HDACs are crucial for epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Certain derivatives have shown nanomolar inhibitory activity against HDAC1, HDAC2, and HDAC3.[3]

-

Carbonic Anhydrases (CAs): Specific CA isoenzymes are overexpressed in hypoxic tumors. 1,2,4-oxadiazole-sulfonamide conjugates have been developed as selective CA inhibitors.[3]

-

Caption: Key anticancer mechanisms of 1,2,4-oxadiazole derivatives.

Infectious Diseases: Combating Microbial Threats

The rise of multidrug-resistant pathogens presents a global health crisis. 1,2,4-oxadiazoles have been investigated as novel anti-infective agents with promising activity against a range of pathogens.[5]

-

Antibacterial Activity: Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase, which is necessary for DNA replication. This provides a validated target for developing new classes of antibiotics.

-

Antifungal Activity: A key target in fungi is the enzyme succinate dehydrogenase (SDH), a component of both the citric acid cycle and the electron transport chain.[6] 1,2,4-oxadiazole derivatives have been designed as SDH inhibitors, effectively blocking fungal energy metabolism.[6]

Neurodegenerative Disorders: A CNS-Targeted Approach

The brain's susceptibility to oxidative stress and cholinergic dysfunction are hallmarks of diseases like Alzheimer's. 1,2,4-oxadiazole derivatives have shown potential as:

-

Cholinesterase Inhibitors: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a strategy used by current Alzheimer's medications.

-

Neuroprotective Agents: Some derivatives exhibit antioxidant and anti-inflammatory effects, protecting neurons from oxidative stress and damage.

The Drug Discovery Workflow: From Synthesis to Validation

A robust and logical workflow is essential for the efficient identification and optimization of lead compounds. This process is iterative, with feedback from biological testing guiding the synthesis of next-generation analogs.

Caption: Iterative workflow for 1,2,4-oxadiazole drug discovery.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of discovery data relies on well-defined and reproducible experimental protocols.

Protocol: General Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol describes the reliable synthesis via the amidoxime pathway using EDCI/HOBt coupling.

-

Reactant Solubilization: In a round-bottom flask, dissolve the selected carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and has a high boiling point suitable for heating. Anhydrous conditions prevent hydrolysis of the activated ester intermediate.

-

-

Carboxylic Acid Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

-

Rationale: EDCI forms a highly reactive O-acylisourea intermediate with the carboxylic acid. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and more stable.

-

-

Amidoxime Addition: Add the chosen amidoxime (1.0 eq) to the reaction mixture.

-

Acylation & Cyclization: Heat the reaction mixture to 120-140 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).[6]

-

Rationale: The initial step is the O-acylation of the amidoxime by the activated ester. The subsequent application of heat induces a cyclodehydration reaction, eliminating water to form the stable 1,2,4-oxadiazole ring.

-

-

Workup and Purification: Cool the reaction to room temperature and pour it into cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol quantifies the effect of a compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,2,4-oxadiazole derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect.

-

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Rationale: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data & Structure-Activity Relationship (SAR)

The data generated from biological assays are crucial for establishing a Structure-Activity Relationship (SAR), which links specific chemical modifications to changes in potency.

Table 1: Anticancer Activity of Exemplar 1,2,4-Oxadiazole Derivatives

| Compound ID | R¹ (at C3) | R² (at C5) | Target Cell Line | IC₅₀ (µM) | Citation |

| 17a | 7-Azaindole | Indole | MCF-7 (Breast) | 0.65 | [2] |

| 17b | Indole | 7-Azaindole | MCF-7 (Breast) | 2.41 | [2] |

| 18a | Phenyl | 3-Nitrophenyl | MCF-7 (Breast) | Sub-micromolar | [2] |

| 21 | Pyrimidine-based | Phenyl-based | Various | 0.0098 - 0.0449 | [3] |

| Generic | p-Nitrophenyl | Glycosyl-triazole | HEp-2 (Larynx) | 22-25% inhibition | [1] |

-

SAR Insights: From the data, several trends can be inferred. The presence of specific heterocyclic systems like azaindole can significantly enhance cytotoxicity (compare 17a and 17b).[2] The introduction of electron-withdrawing groups (EWG), such as a nitro group on an aryl substituent, often increases antitumor activity (18a).[2] These insights are invaluable for guiding the rational design of more potent analogs.

Future Perspectives

The field of 1,2,4-oxadiazole research continues to evolve. Emerging areas of focus include the development of more efficient and environmentally friendly synthetic methods, such as mechanochemistry, which can reduce solvent use and reaction times.[2] Furthermore, the application of these derivatives is expanding to new therapeutic targets, including treatments for parasitic diseases and viral infections.[5] As our understanding of disease biology deepens, the versatility of the 1,2,4-oxadiazole scaffold ensures it will remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

-

Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]

-

Jadhav, S., & Poroikli, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 13(6). Available at: [Link]

-

Jadhav, S., & Poroikli, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Wang, Y., Shi, Y., Li, B., Weng, J., Tan, C., & Liu, X. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules (Basel, Switzerland), 26(21). Available at: [Link]

-

Alam, M. M., Al-Abdullah, E. S., Al-Jaber, A. M., & Hassan, M. Z. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules (Basel, Switzerland), 26(5). Available at: [Link]

-

Kumar, A., Sharma, S., & Kumar, V. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1–25. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Singh, S., & Kaur, R. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available at: [Link]

-

Al-Ghorbani, M., Osman, H., Al-Adhami, M., Abbas, A. M., & Al-Salahi, R. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Molecular Diversity. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Aryl-1,2,4-Oxadiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract

The 5-aryl-1,2,4-oxadiazole motif has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[1][2] This five-membered heterocycle is a key structural component in numerous compounds targeting a wide array of diseases, including cancer, infectious diseases, inflammation, and neurological disorders.[2][3][4] Its significance stems from its favorable physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and other pharmacokinetic parameters.[1][5][6] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aryl-1,2,4-oxadiazole derivatives. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the 1,2,4-oxadiazole core in their discovery programs.

The 1,2,4-Oxadiazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic and structural features make it an attractive scaffold for the design of novel therapeutics. The historical journey of the 1,2,4-oxadiazole heterocycle began with its first synthesis in 1884.[2] However, its potential in medicinal chemistry was not fully realized until much later, leading to the development of several commercially available drugs.[2]

The 1,2,4-oxadiazole moiety is often employed as a bioisostere for ester and amide groups, a strategy that can lead to improved metabolic stability and oral bioavailability.[6][7] This bioisosteric replacement can also influence ligand-receptor interactions by altering hydrogen bonding patterns and dipole moments.[8]

Caption: General structure of a 5-aryl-1,2,4-oxadiazole derivative.

A vast number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for a wide range of biological activities, including:

-

Anticancer: Demonstrating cytotoxicity against various cancer cell lines and acting as apoptosis inducers.[1][2][9]

-

Antibacterial and Antifungal: Showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

-

Anti-inflammatory: Exhibiting inhibitory effects on inflammatory pathways.[2][3]

-

Neuroprotective: Showing potential in the treatment of neurodegenerative diseases.

-

Antiviral: Including activity against rhinoviruses and SARS-CoV-2.[7][12]

Decoding the Structure-Activity Relationship (SAR)